![molecular formula C15H10O5 B13408506 3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B13408506.png)
3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Genistein-2’,6’-d2 is a deuterated form of genistein, a naturally occurring isoflavone predominantly found in soy products. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The deuterium atoms in Genistein-2’,6’-d2 replace the hydrogen atoms at the 2’ and 6’ positions, which can enhance its stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Genistein-2’,6’-d2 typically involves the incorporation of deuterium atoms into the genistein molecule. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst . Another approach involves the use of deuterated reagents in the synthesis of genistein from its precursors.
Industrial Production Methods
Industrial production of Genistein-2’,6’-d2 follows similar principles but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms at the desired positions. The final product is then purified using standard techniques such as chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Genistein-2’,6’-d2 undergoes various chemical reactions, including:
Oxidation: Genistein can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of genistein can lead to the formation of dihydrogenistein.
Substitution: Genistein can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrogenistein.
Substitution: Acetylated derivatives of genistein.
Scientific Research Applications
Genistein-2’,6’-d2 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways and studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored for its potential therapeutic effects in cancer treatment, cardiovascular health, and hormone-related disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits
Mechanism of Action
Genistein-2’,6’-d2 exerts its effects primarily through the inhibition of protein-tyrosine kinases and topoisomerase-II. It induces cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways, including the Akt pathway, Notch pathway, and P53 . Additionally, it acts as a phytoestrogen, binding to estrogen receptors and altering gene transcription .
Comparison with Similar Compounds
Similar Compounds
Daidzein: Another isoflavone found in soy products, structurally similar to genistein but with one less hydroxyl group.
Biochanin A: An isoflavone with a similar structure but different substitution pattern.
Formononetin: A methoxylated isoflavone with similar biological activities
Uniqueness of Genistein-2’,6’-d2
The deuterated form, Genistein-2’,6’-d2, offers enhanced stability and bioavailability compared to its non-deuterated counterpart. This makes it particularly valuable in research and therapeutic applications where prolonged activity and reduced metabolic degradation are desired .
Biological Activity
3-(2,6-Dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one is a phenolic compound that belongs to the class of flavonoids. Its structure includes multiple hydroxyl groups, which are known to contribute to various biological activities. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H10O5
- CAS Number : 71317061
- Chemical Structure : Chemical Structure
Antioxidant Activity
Research indicates that flavonoids possess significant antioxidant properties. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals. Studies have shown that this compound exhibits a higher antioxidant capacity compared to other flavonoids due to its unique structural features.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in various in vitro studies. For instance:
- In RAW264.7 macrophage cells, this compound significantly inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 and TNF-α when stimulated with lipopolysaccharides (LPS) .
Compound | NO Production Inhibition (%) | IL-6 Production Inhibition (%) | TNF-α Production Inhibition (%) |
---|---|---|---|
This compound | 50% at 20 μM | 60% at 20 μM | 55% at 20 μM |
Antiproliferative Activity
The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In studies against human colorectal adenocarcinoma cell lines, it exhibited significant cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
HCT116 | 25 |
SW480 | 30 |
These results indicate that the compound may have potential as an anticancer agent.
Study on Antioxidant and Antimicrobial Properties
A comprehensive study evaluated the antioxidant and antimicrobial properties of various flavonoids including this compound. The findings revealed that it exhibited substantial antimicrobial activity against several bacterial strains and fungi, suggesting its potential use in food preservation and therapeutic applications .
Clinical Evaluations
Clinical trials have yet to be conducted specifically for this compound; however, related flavonoids have shown promise in reducing oxidative stress markers in patients with chronic diseases. Future studies are needed to establish direct clinical relevance.
Properties
Molecular Formula |
C15H10O5 |
---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
3-(2,6-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i1D,2D |
InChI Key |
TZBJGXHYKVUXJN-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C2=COC3=CC(=CC(=C3C2=O)O)O)[2H])O |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.